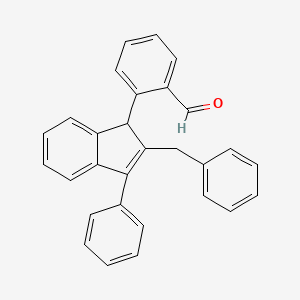
2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a complex structure with multiple aromatic rings, making it a subject of interest in various fields of chemical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with indanone derivatives under acidic or basic conditions. The reaction may proceed through the formation of intermediate compounds, which are then further reacted to yield the final product. The use of catalysts such as Lewis acids or bases can enhance the reaction efficiency and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with biological molecules, potentially affecting their function. It may also act as an electrophile, reacting with nucleophilic sites in biological systems. The specific pathways and targets can vary depending on the context of its application.
類似化合物との比較
Similar Compounds
- 2-Benzyl-1H-indene-1-carbaldehyde
- 3-Phenyl-1H-indene-1-carbaldehyde
- 2-Benzyl-3-phenyl-1H-indene
Uniqueness
2-(2-Benzyl-3-phenyl-1h-inden-1-yl)benzaldehyde is unique due to its specific arrangement of aromatic rings and functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
140604-90-6 |
|---|---|
分子式 |
C29H22O |
分子量 |
386.5 g/mol |
IUPAC名 |
2-(2-benzyl-3-phenyl-1H-inden-1-yl)benzaldehyde |
InChI |
InChI=1S/C29H22O/c30-20-23-15-7-8-16-24(23)29-26-18-10-9-17-25(26)28(22-13-5-2-6-14-22)27(29)19-21-11-3-1-4-12-21/h1-18,20,29H,19H2 |
InChIキー |
OKWYWTNEBNCIMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C2C4=CC=CC=C4C=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
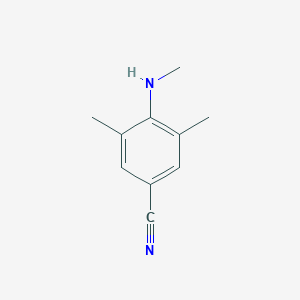
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)
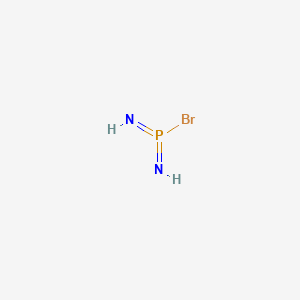

![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)
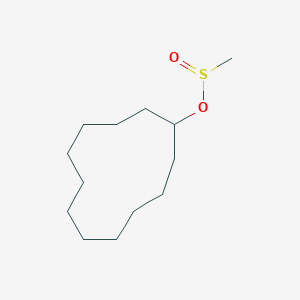

![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
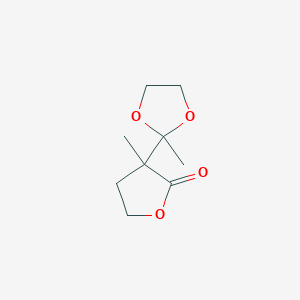
![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)
![N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea](/img/structure/B14266776.png)
![(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14266781.png)
